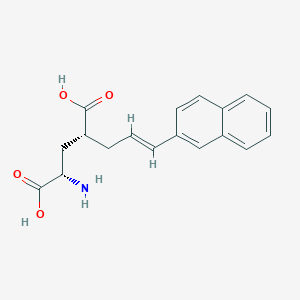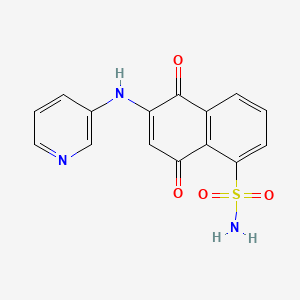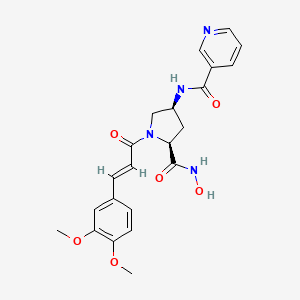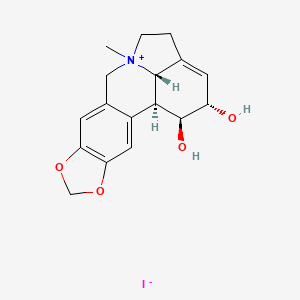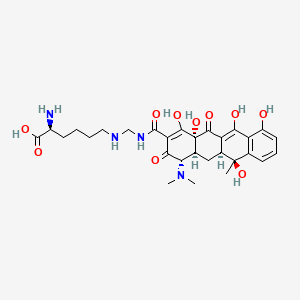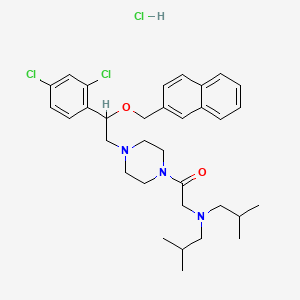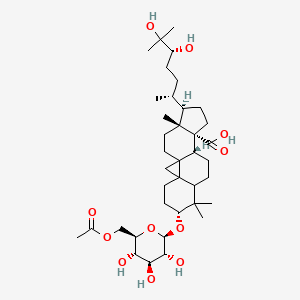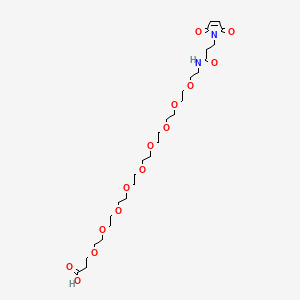
Acide Mal-amido-PEG9
Vue d'ensemble
Description
Mal-amido-PEG9-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Mal-amido-PEG9-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Mal-amido-PEG9-acid is C28H48N2O14 . Its molecular weight is 636.69 .Chemical Reactions Analysis
The terminal carboxylic acid of Mal-amido-PEG9-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Mal-amido-PEG9-acid is a solid substance . It has a molecular weight of 636.69 and a molecular formula of C28H48N2O14 .Applications De Recherche Scientifique
Liaison PROTAC
L'acide Mal-amido-PEG9 est un lieur PROTAC à base de PEG {svg_1}. Les PROTAC (chimères ciblant la protéolyse) sont une classe de médicaments qui exploitent le système ubiquitine-protéasome intracellulaire pour dégrader sélectivement les protéines cibles {svg_2}. Ils contiennent deux ligands différents liés par un lieur ; l'un est un ligand pour une ligase ubiquitine E3 et l'autre pour la protéine cible {svg_3}.
Synthèse de médicaments
Le composé peut être utilisé dans la synthèse de médicaments {svg_4}. Son rôle de lieur dans les PROTAC est particulièrement important dans le développement de médicaments de thérapie ciblée {svg_5}.
Augmentation de la solubilité
L'this compound est un dérivé de PEG contenant un groupe maléimide et un acide carboxylique terminal {svg_6}. L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_7}.
Formation de liaisons
L'acide carboxylique terminal de l'this compound peut être mis en réaction avec des groupes amine primaires en présence d'activateurs (par exemple, EDC ou DCC) pour former une liaison amide stable {svg_8}.
Bioconjugaison
Le groupe maléimide de l'this compound peut réagir avec des groupes thiol, généralement sur des résidus de cystéine dans les protéines, formant des liaisons thioéther stables {svg_9}. Cela le rend utile pour les applications de bioconjugaison.
Dégradation des protéines
En tant que partie d'une molécule PROTAC, l'this compound peut contribuer à la dégradation de protéines spécifiques {svg_10}. Cela est réalisé en rapprochant la protéine cible d'une ligase ubiquitine E3, qui marque la protéine pour dégradation {svg_11}.
Mécanisme D'action
Target of Action
Mal-amido-PEG9-acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of Mal-amido-PEG9-acid are the E3 ubiquitin ligase and the target protein .
Mode of Action
Mal-amido-PEG9-acid, as a linker in PROTACs, connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This connection enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The maleimide group in Mal-amido-PEG9-acid reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Biochemical Pathways
The biochemical pathway primarily involved in the action of Mal-amido-PEG9-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially enhance the bioavailability of the compound. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Result of Action
The result of the action of Mal-amido-PEG9-acid is the selective degradation of target proteins within cells . This is achieved by exploiting the ubiquitin-proteasome system . The degradation of these proteins can have various molecular and cellular effects, depending on the specific target protein involved.
Action Environment
The action of Mal-amido-PEG9-acid can be influenced by various environmental factors. For instance, the pH level can affect the reaction of the maleimide group with a thiol group . Additionally, the presence of primary amine groups and activators is necessary for the reaction of the terminal carboxylic acid . .
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZWIACQTZJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



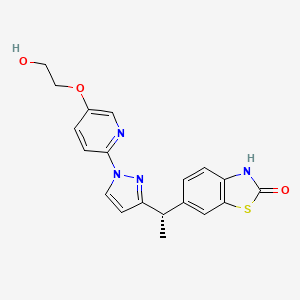
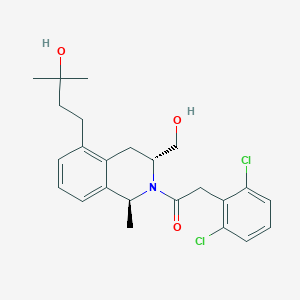
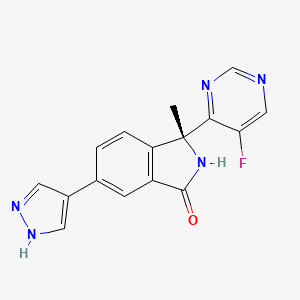
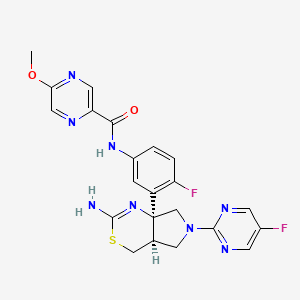
![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)
